Enhanced Lipophilicity (XLogP) of 3-Methylhexahydro-1H-pyrrolizine Compared to the Unsubstituted Scaffold
The presence of the methyl group at the C3 position increases the lipophilicity of the molecule compared to the unsubstituted pyrrolizidine scaffold. This is a key physicochemical property influencing membrane permeability and solubility. The computed XLogP3-AA value for 3-Methylhexahydro-1H-pyrrolizine is 1.7 [1], while the value for the parent compound, pyrrolizidine (CAS 643-20-9), is 1.3 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Pyrrolizidine (unsubstituted, CAS 643-20-9): 1.3 |
| Quantified Difference | ΔXLogP = +0.4 |
| Conditions | Computed property using XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity can impact the compound's behavior in biological assays or its solubility profile in organic solvents, making it a distinct choice for applications where increased hydrophobicity is desired.
- [1] PubChem. 3-Methylhexahydro-1H-pyrrolizine (CID 13538970). Computed Properties. Accessed April 2026. View Source
- [2] Baike. Hexahydro-1H-pyrrolizine (Pyrrolizidine). Computed Properties. Accessed April 2026. View Source
